![molecular formula C9H6N4S B3374501 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile CAS No. 1019575-49-5](/img/structure/B3374501.png)
3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile
Overview
Description
Synthesis Analysis
- Thiosemicarbazides Route : Thiosemicarbazides react with methanesulfonic acid to yield the corresponding 1,7-diphenyl-3-(5-amino-1,3,4-thiadiazol-2-yl)-1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one . One-Pot Three-Component Reaction : A one-pot reaction involving three components can lead to the formation of 1,3,4-thiadiazoles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Urease Inhibitory Activity
The compound has been used in the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities . The urease enzyme is essential for the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . Therefore, inhibiting this enzyme is an efficient way for the treatment of infections caused by this bacterium .
Antimicrobial Activity
1,3,4-thiadiazoles, which include “3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile”, have been reported as potential pharmacologically active compounds with antimicrobial properties .
Antiviral Activity
The compound’s core structure, 1,3,4-thiadiazole, has been associated with antiviral activities .
Antitubercular Activity
1,3,4-thiadiazoles have been reported to have antitubercular properties .
Anticonvulsant Activity
1,3,4-thiadiazoles, including “3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile”, have been associated with anticonvulsant properties .
CNS Depressant Activity
1,3,4-thiadiazoles have been reported to have CNS depressant properties .
Hypoglycaemic Activity
1,3,4-thiadiazoles have been reported to have hypoglycaemic properties .
Anti-inflammatory Activity
1,3,4-thiadiazoles, including “3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile”, have been associated with anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile are cancer cells, specifically HEK293 (human epidermal kidney cell line), BT474 (breast cancer cell line), and NCI-H226 (lung cancer cell line) . The compound has been found to induce growth inhibition in these cells .
Mode of Action
The compound interacts with its targets by inducing growth inhibition . It is suggested that the compound may recognize and bind to target DNA base sequences, which is a common mechanism of action for anticancer agents .
Biochemical Pathways
It has been found to inhibit theinterleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . This pathway is involved in cell growth and survival, and its inhibition can lead to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of growth in certain cancer cells . This is achieved through its interaction with the IL-6/JAK/STAT3 pathway and possibly through its interaction with DNA base sequences .
Action Environment
The efficacy and stability of 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile can be influenced by environmental factors such as light, oxygen, and temperature . Therefore, it is crucial to control these factors during storage and administration to ensure the compound’s effectiveness.
properties
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYVLVGADZWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(S2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.